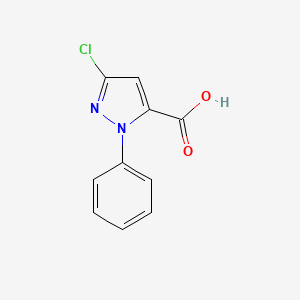![molecular formula C13H10N2O2 B11881890 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one CAS No. 61442-30-6](/img/structure/B11881890.png)
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group at the 3-position and a methyl group at the 2-position on the benzo[b][1,8]naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . This process can be achieved through various reaction conditions, including the use of solvents and catalysts to facilitate the cyclization reaction. The pK2 values of these compounds range from −4.63 to −5.98 and correlate with the σ substituent constants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce dihydro derivatives with altered biological activity.
Scientific Research Applications
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Another hydroxylated aromatic compound with different substitution patterns.
10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines: Compounds with similar naphthyridine cores but different functional groups.
Uniqueness
3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61442-30-6 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-11(16)6-9-12(17)8-4-2-3-5-10(8)15-13(9)14-7/h2-6,16H,1H3,(H,14,15,17) |
InChI Key |
NTLCUTRWUUZOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3NC2=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




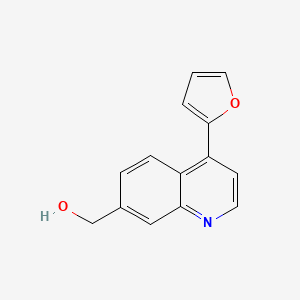

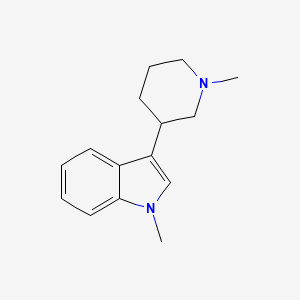

![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
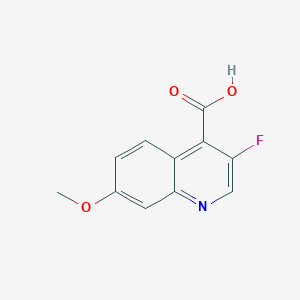


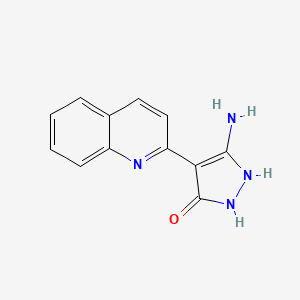

![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)
